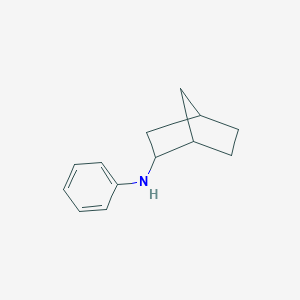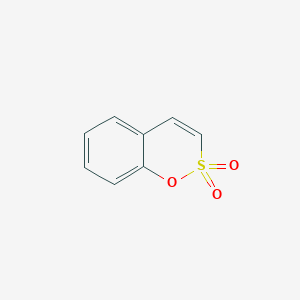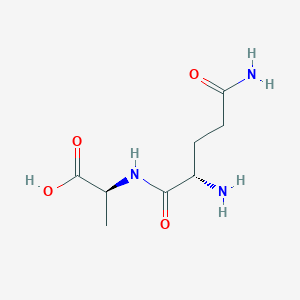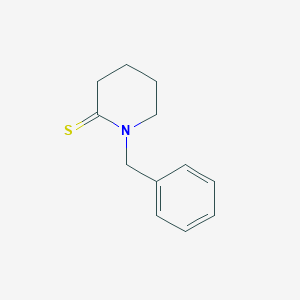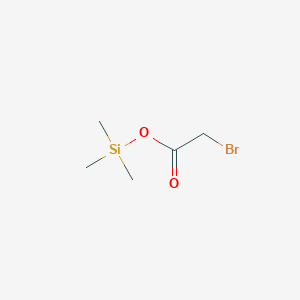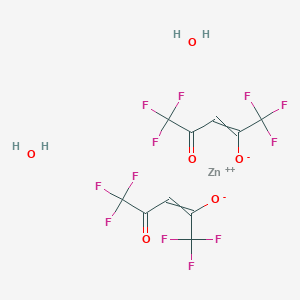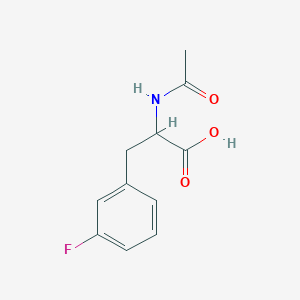
1-Hexadecanol, aluminum salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecanol, aluminum salt is a compound that has gained significant interest in scientific research due to its unique properties and potential applications. This compound is a type of aluminum alkoxide that is commonly used as a catalyst in various chemical reactions. In
Wirkmechanismus
The mechanism of action of 1-Hexadecanol, aluminum salt is not well understood. However, it is believed to act as a Lewis acid catalyst, facilitating the formation of new chemical bonds during the reaction.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1-Hexadecanol, aluminum salt. However, studies have shown that exposure to this compound can cause skin and eye irritation. It is also believed to have low toxicity, making it relatively safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Hexadecanol, aluminum salt in laboratory experiments is its high catalytic activity. This makes it an efficient catalyst for various chemical reactions. Additionally, it is relatively inexpensive and readily available, making it an attractive option for researchers.
However, there are also limitations to using this compound in laboratory experiments. For example, it is sensitive to air and moisture, which can affect its catalytic activity. Additionally, it has limited solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are numerous future directions for research on 1-Hexadecanol, aluminum salt. One potential area of study is its use in the production of biofuels. It has been shown to be an effective catalyst in the transesterification of vegetable oils, which is a key step in the production of biodiesel.
Another area of research is the use of 1-Hexadecanol, aluminum salt in the production of pharmaceuticals. It has been shown to be an effective catalyst in the synthesis of various drugs, including anti-inflammatory agents and antihistamines.
Finally, there is potential for the use of 1-Hexadecanol, aluminum salt in the production of new materials. It has been shown to be an effective crosslinking agent in the production of polymers, and further research could lead to the development of new materials with unique properties.
Conclusion
1-Hexadecanol, aluminum salt is a compound with numerous potential applications in scientific research. Its high catalytic activity, low toxicity, and relative affordability make it an attractive option for researchers. While there is still much to learn about this compound, its unique properties make it a promising area of study for future research.
Synthesemethoden
The synthesis of 1-Hexadecanol, aluminum salt is achieved through the reaction of aluminum isopropoxide with 1-hexadecanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere and at elevated temperatures. The resulting product is a white solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1-Hexadecanol, aluminum salt has numerous applications in scientific research. It is commonly used as a catalyst in the synthesis of various organic compounds, including esters, ethers, and alcohols. Additionally, it is used as a crosslinking agent in the production of polymers and as a stabilizer in the production of emulsions.
Eigenschaften
CAS-Nummer |
19141-82-3 |
|---|---|
Produktname |
1-Hexadecanol, aluminum salt |
Molekularformel |
C48H99AlO3 |
Molekulargewicht |
751.3 g/mol |
IUPAC-Name |
aluminum;hexadecan-1-olate |
InChI |
InChI=1S/3C16H33O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h3*2-16H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
CMEVTVGFRCKPGC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].[Al+3] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].[Al+3] |
Andere CAS-Nummern |
19141-82-3 |
Verwandte CAS-Nummern |
36653-82-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



